N-Methyl-N,2-bis(4-nitrophenyl)acetamide

Description

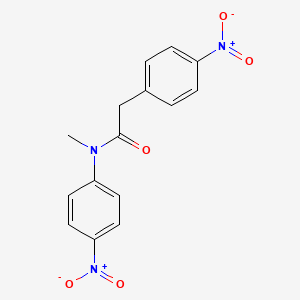

N-Methyl-N,2-bis(4-nitrophenyl)acetamide is a nitro-substituted acetamide derivative characterized by a central acetamide core with two 4-nitrophenyl groups attached at the N-methyl and C2 positions. This compound’s structure confers unique electronic and steric properties due to the electron-withdrawing nitro (-NO₂) groups, which influence its reactivity, solubility, and intermolecular interactions. For instance, nitro-substituted acetamides are frequently employed as intermediates in synthesizing bioactive molecules, such as antimicrobials and analgesics .

Properties

CAS No. |

75990-87-3 |

|---|---|

Molecular Formula |

C15H13N3O5 |

Molecular Weight |

315.28 g/mol |

IUPAC Name |

N-methyl-N,2-bis(4-nitrophenyl)acetamide |

InChI |

InChI=1S/C15H13N3O5/c1-16(12-6-8-14(9-7-12)18(22)23)15(19)10-11-2-4-13(5-3-11)17(20)21/h2-9H,10H2,1H3 |

InChI Key |

DMPSAXNWZRCFHH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N,2-bis(4-nitrophenyl)acetamide typically involves the acylation of 4-nitroaniline with an acyl chloride, followed by methylation. One common method involves the reaction of 4-nitroaniline with chloroacetyl chloride to form N-(4-nitrophenyl)chloroacetamide, which is then methylated using a methylating agent such as methyl iodide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,2-bis(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N,2-bis(4-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Methyl-N,2-bis(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Chloramphenicol (2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide)

- Structure : Contains a 4-nitrophenyl group, dichloro substituents, and dihydroxypropyl chain.

- Activity : Broad-spectrum bacteriostatic agent with potent activity against Gram-positive and Gram-negative bacteria. The nitro group enhances membrane permeability, while the dihydroxy chain contributes to target binding (ribosomal inhibition) .

- Contrast : Unlike N-Methyl-N,2-bis(4-nitrophenyl)acetamide, Chloramphenicol’s stereochemistry and hydroxyl groups are critical for its antimicrobial efficacy, illustrating how nitro groups alone are insufficient for specific biological outcomes.

N-(4-Nitrophenethyl)acetamide

- Structure : Simplified derivative with a nitro group on the phenethyl side chain.

- Application : Primarily a pharmaceutical intermediate. Its lack of complex substituents limits bioactivity but enhances synthetic versatility .

Role of Heterocyclic Moieties

Benzimidazole-Acetamide Derivatives (e.g., 3e: N-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide)

- Structure : Integrates a benzimidazole ring with dual nitro groups.

- Activity : Exhibits superior anthelmintic activity (paralysis and lethality) against Pheretima posthuma compared to albendazole. The benzimidazole core enhances binding to helminth β-tubulin, while nitro groups improve bioavailability .

- Contrast : The benzimidazole ring in 3e provides a larger planar structure for target interaction, unlike the simpler this compound.

Benzotriazole-Acetamide Derivatives (e.g., Compound 68: 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(4-nitrophenyl)acetamide)

N-Methyl-2,2-bis(4-phenoxyphenoxy)acetamide

- Synthesis: Optimized at 85°C for 4 hours with a 1:1.2 molar ratio of N-methyl dichloroacetamide to 4-phenoxyphenol, achieving 82% yield.

- Properties: Bulky phenoxyphenoxy groups reduce solubility but enhance thermal stability, as confirmed by IR and NMR .

- Contrast: this compound’s nitro groups likely reduce thermal stability compared to phenoxy substituents due to increased electron-withdrawing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.